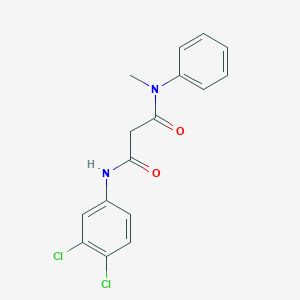

N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide

Description

N-(3,4-Dichlorophenyl)-N'-methyl-N'-phenylpropanediamide (hereafter referred to as the target compound) is a diamide derivative featuring a propanediamide backbone substituted with a 3,4-dichlorophenyl group, a methyl group, and a phenyl group. The compound’s molecular formula is inferred as C₁₆H₁₄Cl₂N₂O₂, with a molecular weight of 337.2 g/mol. The dual amide groups and aromatic substituents likely influence its physicochemical properties, such as solubility, stability, and bioactivity.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-20(12-5-3-2-4-6-12)16(22)10-15(21)19-11-7-8-13(17)14(18)9-11/h2-9H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLCXBLTJZNVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed effects. For instance, it may block the binding sites of enzymes, preventing their normal function and altering metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

Propanil : A simple amide with a single dichlorophenyl group. Its herbicidal activity arises from inhibition of photosynthesis in plants. The absence of dual amide groups and additional substituents likely reduces its persistence compared to the target compound .

The trioxo groups may improve binding to enzyme active sites, contrasting with the target compound’s diamide backbone .

Iprodione Metabolite : Features an imidazolidinedione ring, which is critical for fungicidal activity via inhibition of glycerol synthesis. The target compound’s lack of a heterocyclic core suggests a different mode of action .

Biological Activity

N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide, commonly referred to as DCMU, is a compound with significant biological activity primarily recognized for its role as an inhibitor of photosynthesis in plants. This article delves into the compound's mechanism of action, biological effects, and potential applications in various fields.

Target of Action

DCMU primarily targets photosystem II (PSII) in plant cells. This complex is crucial for the light-dependent reactions of photosynthesis.

Mode of Action

The compound acts as a potent inhibitor by blocking the Q_B plastoquinone binding site of PSII. This inhibition disrupts the electron transport chain, effectively halting the process of photosynthesis.

Biochemical Pathways

By inhibiting PSII, DCMU affects the light-dependent reactions that produce ATP and NADPH, essential molecules for plant energy metabolism. The disruption leads to reduced energy production and can ultimately result in plant growth inhibition or death.

Biological Effects

The primary biological effect of DCMU is the inhibition of photosynthesis , which has several downstream consequences:

- Growth Inhibition : Plants exposed to DCMU show reduced growth rates due to impaired energy production.

- Cellular Stress : The blockage of photosynthesis can lead to increased oxidative stress within plant cells, affecting cellular integrity and function.

- Ecological Impact : As a herbicide, DCMU's application can significantly alter local ecosystems by affecting plant populations and associated fauna.

Environmental Influence on Activity

The efficacy and stability of DCMU are influenced by environmental factors such as:

- Light Intensity : Higher light levels can enhance the inhibitory effects due to increased activity of PSII.

- Temperature and pH : Variations in these factors can alter DCMU's absorption and distribution within plant tissues.

- Soil Composition : The presence of other chemicals or organic matter can interact with DCMU, potentially modifying its effectiveness.

Case Studies

- Impact on Aquatic Ecosystems : Research has shown that DCMU can adversely affect aquatic plants and algae, leading to reduced oxygen production in water bodies. This phenomenon has implications for aquatic life and overall ecosystem health.

- Agricultural Applications : In controlled studies, DCMU has been utilized to study herbicide resistance mechanisms in various crops. Its application helps researchers understand how plants adapt to chemical stressors.

Data Table: Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Photosynthesis Inhibition | Significant reduction in ATP/NADPH production | |

| Growth Rate Reduction | Decreased biomass accumulation in treated plants | |

| Ecotoxicological Effects | Altered aquatic ecosystems due to reduced oxygen levels |

Applications in Science and Medicine

DCMU has diverse applications beyond its role as a herbicide:

- Research Tool : It serves as a valuable tool in plant physiology studies to dissect photosynthetic pathways.

- Drug Development : Investigations into DCMU's structure have led to insights into designing novel compounds with similar inhibitory properties for therapeutic applications against certain diseases mediated by similar pathways.

- Industrial Use : In agrochemicals, it is used for developing selective herbicides that target specific weed species without harming crops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.